N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

Catalog No.
S1799803
CAS No.
26953-37-7
M.F
C₁₇H₂₁N₃O
M. Wt
283.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

CAS Number

26953-37-7

Product Name

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

IUPAC Name

N-(2-aminoethyl)-2-(N-benzylanilino)acetamide

Molecular Formula

C₁₇H₂₁N₃O

Molecular Weight

283.37

InChI

InChI=1S/C17H21N3O/c18-11-12-19-17(21)14-20(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15/h1-10H,11-14,18H2,(H,19,21)

SMILES

C1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2

Synonyms

N-(2-Aminoethyl)-2-(N-benzylanilino)acetamide

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (CAS 26953-37-7), officially designated as Antazoline Related Compound A or EP Impurity A, is a critical pharmacopeial reference material used in the pharmaceutical industry[1]. Structurally, it is the primary alkaline hydrolysis product of the first-generation antihistamine Antazoline[2]. For industrial buyers and QA/QC laboratories, the procurement value of this specific compound lies not in active therapeutic use, but in its mandatory role as a system suitability marker for high-performance liquid chromatography (HPLC) method validation [3]. Procuring the highly purified, certified reference standard is essential for accurately quantifying degradation products, ensuring regulatory compliance, and approving commercial API batches for release [1].

In pharmaceutical quality control, substituting certified N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide with crude alkaline-stressed Antazoline mixtures or uncertified in-house analogs fundamentally compromises analytical integrity [1]. Crude degradation mixtures contain unknown concentrations of multiple degradants, making it impossible to establish an accurate relative response factor or validate the detector's sensitivity limit[2]. Furthermore, United States Pharmacopeia (USP) and European Pharmacopoeia (EP) guidelines strictly mandate the use of the exact, high-purity reference standard to prove baseline chromatographic resolution between the API and this specific impurity [1]. Failure to use the precise compound results in failed system suitability tests, out-of-specification (OOS) investigations, and the inability to legally release ophthalmic or nasal formulations to the market.

Critical HPLC Resolution for System Suitability Validation

According to USP monographs, validating the chromatographic system for Antazoline analysis requires proving that the column can separate the main API from its closest structural degradant [1]. Antazoline Related Compound A elutes at a relative retention time (RRT) of 1.1, immediately following the Antazoline API at RRT 1.0 [1]. The system suitability requirement dictates a baseline resolution of Not Less Than (NLT) 2.0 between these two peaks [2].

Evidence DimensionChromatographic Retention and Resolution
Target Compound DataAntazoline Related Compound A (RRT = 1.1)
Comparator Or BaselineAntazoline API (RRT = 1.0)
Quantified DifferenceMust achieve a baseline resolution of NLT 2.0
ConditionsUSP LC method (L11 column, UV 240 nm, acetonitrile/formic acid mobile phase at 0.5 mL/min)

Procuring this exact standard is a strict regulatory prerequisite to prove the analytical column can successfully separate the API from its closest degradation product.

Definitive Marker for Alkaline Degradation Pathways

During stability-indicating method development for ophthalmic solutions containing antazoline and naphazoline, forced degradation under high pH reflux generates specific degradants [1]. Procuring the pure N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide standard allows analysts to definitively match the primary hydrolysis peak via LC-MS and NMR, rather than relying on uncharacterized degradation mixtures that yield overlapping, unidentified peaks [1].

Evidence DimensionDegradant Identification Accuracy
Target Compound DataProvides definitive LC-MS/NMR spectral match for the primary hydrolysis product
Comparator Or BaselineCrude stressed API mixtures (yield uncharacterized, overlapping degradation peaks)
Quantified DifferenceEnables exact structural confirmation and quantification rather than reporting 'unknown impurities'
ConditionsHigh pH reflux and thermal stress testing of antazoline/naphazoline combination drugs

Industrial buyers must use the pure isolated standard to validate stability-indicating methods and establish accurate shelf-life metrics for commercial ophthalmic solutions.

Trace-Level Quantification in API Assay Precision

To ensure the HPLC system is sensitive enough to detect trace impurities without being masked by the main API peak, USP protocols require injecting a highly dilute system suitability solution [1]. The pure Antazoline Related Compound A standard is analyzed at a concentration of 1 µg/mL, compared to the main Antazoline sample solution at 200 µg/mL (0.2 mg/mL) [1]. This 0.5% trace-level injection validates system sensitivity and ensures the overall assay relative standard deviation (RSD) remains NMT 0.73%[2].

Evidence DimensionSystem Precision and Sensitivity
Target Compound DataAnalyzed at 1 µg/mL in system suitability solutions
Comparator Or BaselineMain API standard analyzed at 200 µg/mL (0.2 mg/mL)
Quantified DifferenceValidates system sensitivity at 0.5% of the nominal API concentration, ensuring assay RSD NMT 0.73%
ConditionsRoutine batch release testing using USP-mandated chromatographic parameters

Procurement of the high-purity standard is essential to confirm the detector's sensitivity and ensure no trace impurities are missed during commercial batch release.

Pharmacopeial Compliance and API Release Testing

This compound is the mandatory reference standard for routine quality control testing of Antazoline Phosphate and Antazoline Hydrochloride batches. QA/QC laboratories must procure it to perform the USP/EP-mandated system suitability tests, ensuring that impurity levels in the manufactured API do not exceed regulatory limits before commercial release [1].

Stability-Indicating Method Validation

During the development of ophthalmic formulations (often combined with naphazoline), analysts use this standard to validate stability-indicating HPLC methods. It serves as the definitive marker for the primary alkaline hydrolysis pathway, allowing formulators to accurately track degradation over time and establish product shelf-life[2].

Daily HPLC/UPLC System Calibration

In pharmaceutical manufacturing environments, this compound is utilized in daily system suitability solutions (at 1 µg/mL) to verify column efficiency, detector sensitivity, and baseline resolution (NLT 2.0) prior to running actual commercial samples, preventing costly out-of-specification (OOS) errors[1].

XLogP3

1.9

Dates

Last modified: 04-14-2024

Explore Compound Types